Naphthoquine phosphate
Overview
Description
Naphthoquine phosphate is a 4-aminoquinoline antimalarial drug first synthesized in China in 1986. It has shown potent antimalarial activity and is often used in combination with artemisinin derivatives for the treatment of uncomplicated malaria caused by Plasmodium falciparum and Plasmodium vivax . This compound has also demonstrated broad-spectrum antiviral activity, including against coronaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthoquine phosphate involves several steps. One common method starts with p-aminophenol, which undergoes a series of reactions including chlorination, amination, and cyclization to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is usually obtained as a crystalline powder, which is then formulated into tablets or capsules for medical use .
Chemical Reactions Analysis
Types of Reactions
Naphthoquine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and naphthoquinone derivatives, which can have different pharmacological properties .
Scientific Research Applications
Naphthoquine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quinoline chemistry and its derivatives.
Biology: It is used in research on malaria and other parasitic diseases.
Industry: It is used in the pharmaceutical industry for the production of antimalarial drugs.
Mechanism of Action
The mechanism of action of naphthoquine phosphate involves the inhibition of hemozoin biocrystallization in the digestive vacuole of malaria parasites. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it has been shown to interfere with virus entry and replication in the case of coronaviruses .
Comparison with Similar Compounds
Naphthoquine phosphate is similar to other 4-aminoquinoline compounds such as chloroquine and mefloquine. it has a longer half-life and better safety profile compared to chloroquine . Its combination with artemisinin derivatives also provides a higher cure rate for malaria .
List of Similar Compounds
- Chloroquine
- Mefloquine
- Quinine
- Piperaquine
This compound stands out due to its broad-spectrum antiviral activity and its effectiveness in combination therapies for malaria .
Biological Activity
Naphthoquine phosphate (NQ) is an antimalarial compound that has gained attention for its potential effectiveness against various parasitic infections, particularly malaria and schistosomiasis. This article synthesizes current research findings on the biological activity of NQ, focusing on its efficacy, mechanisms of action, and safety profile.
Overview of this compound
This compound is a synthetic derivative of naphthoquinone, primarily developed for its antimalarial properties. It is often used in combination with artemisinin derivatives to enhance therapeutic efficacy against malaria caused by Plasmodium falciparum and Plasmodium vivax.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Parasite Growth : NQ disrupts the mitochondrial function in parasites, leading to impaired energy metabolism. This results in reduced growth and replication of the malaria parasites.
- Synergistic Effects : When combined with artemisinin, NQ enhances the overall efficacy, providing a broader spectrum of action against various strains of malaria and potentially other parasites like schistosomes .
Clinical Findings
A series of clinical trials have demonstrated the effectiveness of this compound:
- Single-Dose Efficacy : In a Phase 3 trial, NQ provided a protective efficacy of 93.62% against Plasmodium infections, significantly outperforming placebo groups .
- Comparative Studies : NQ was found to be non-inferior to artemether-lumefantrine in treating uncomplicated malaria while showing superior efficacy against P. vivax relapses .
Table 1: Efficacy Data from Clinical Trials
Study Reference | Treatment Group | Efficacy (%) | Notes |
---|---|---|---|
NQAZ (Naphthoquine) | 93.62 | High efficacy against P. falciparum | |
Naphthoquine | 100 | Complete protection against P. vivax |
Activity Against Schistosomiasis
Recent studies have explored the use of this compound in treating schistosomiasis:
- In Vitro Studies : Co-administration with artemisinin demonstrated significant mortality rates in Schistosoma haematobium and Schistosoma mansoni, with 100% mortality observed at specific concentrations within 48-72 hours .
- Mechanistic Insights : Scanning electron microscopy revealed extensive tegumental alterations in treated schistosomes, indicating damage that could lead to parasite death .
Safety Profile and Toxicology
While this compound shows promising therapeutic benefits, safety concerns have been raised:
- Toxicology Studies : In canine models, doses above 10 mg/kg/day led to significant neurological effects and liver damage, highlighting the need for careful dose management .
- Clinical Observations : Some participants in clinical trials experienced elevated liver enzymes; however, these were transient and not significantly different from placebo groups .
Table 2: Toxicity Data from Animal Studies
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPWHKJEDCDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431766 | |
Record name | Naphthoquine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173531-58-3 | |
Record name | Naphthoquine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthoquine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPHTHOQUINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6M6AP4KAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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